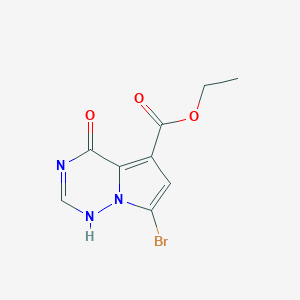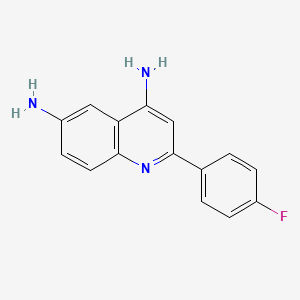
2-(4-Fluorophenyl)quinoline-4,6-diamine
Übersicht
Beschreibung
2-(4-Fluorophenyl)quinoline-4,6-diamine is a useful research compound. Its molecular formula is C15H12FN3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorophenyl)quinoline-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)quinoline-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiochemistry and Imaging : Quinazoline derivatives, closely related to "2-(4-Fluorophenyl)quinoline-4,6-diamine", have been used in the development of biomarkers for EGFR-TK imaging in cancer detection, utilizing technetium-99m labeling (Fernandes et al., 2008).
Synthesis and Chemical Transformations : The compound has been involved in studies of amination reactions of ketimines, leading to cyclization products that are significant in synthetic organic chemistry (Strekowski et al., 1996).
Pharmacology and Therapeutics : Novel fluorine-bearing quinoline derivatives have been synthesized and evaluated as amylolytic agents, showcasing potential pharmacological applications (Makki et al., 2012).
Fluorescent Probes and Sensing : Quinoline derivatives, including those structurally similar to "2-(4-Fluorophenyl)quinoline-4,6-diamine", have been investigated as efficient fluorophores, with potential applications in biochemistry and medicine for studying biological systems (Aleksanyan & Hambardzumyan, 2013).
Antioxidant, Anti-inflammatory, and Antimicrobial Activities : Azoimine quinoline derivatives have shown significant biological activities, suggesting potential applications in developing therapeutic agents (Douadi et al., 2020).
Catalysis in Organic Synthesis : Research has demonstrated the use of chiral cationic Ru-diamine complexes for the asymmetric hydrogenation of quinolines, which is a key step in the synthesis of certain pharmaceuticals (Yang et al., 2014).
Cancer Research and Imaging : There are studies on the synthesis of quinoline-2-carboxamides as potential radioligands for imaging with PET, which could be useful in cancer research and diagnostics (Matarrese et al., 2001).
Optical Properties for Biomedical Applications : Indolizino[3,2-c]quinolines, a new class of fluorophores derived from quinoline, have been synthesized, with unique optical properties suggesting potential use as fluorescent probes in aqueous systems (Park et al., 2015).
Anticancer Agents : Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have shown significant anticancer activity, suggesting their role in the development of novel anticancer agents (Bhatt et al., 2015).
Sensor Development for Explosive Detection : Quinoline-based compounds have been developed as sensors for explosive detection, demonstrating their utility in environmental and security applications (Halder et al., 2018).
Cholesterol Biosynthesis Inhibition : Quinoline derivatives have been evaluated as inhibitors of HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis, pointing towards their potential use in treating hypercholesterolemia (Sliskovic et al., 1991).
Material Science : Studies have also explored the synthesis and properties of phenylquinoxaline oligomers containing pendant electron-donating and withdrawing groups, which could have applications in material science and engineering (Baek & Harris, 2005).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)quinoline-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,17H2,(H2,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTOAAFTSUUEFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)N)C(=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)quinoline-4,6-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B7988002.png)
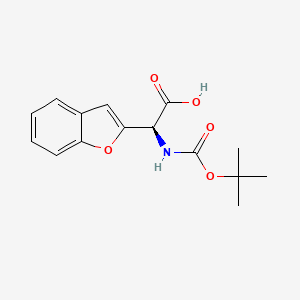
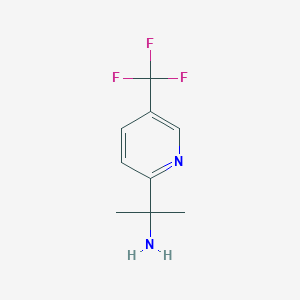

![(S)-1-(7-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B7988032.png)
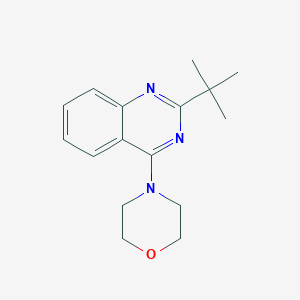


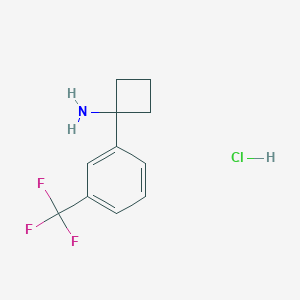
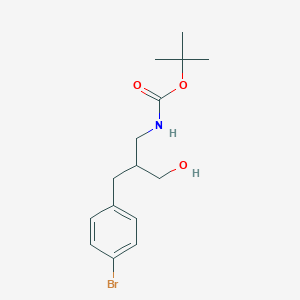
![(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B7988093.png)
